molecular formula C13H15FN2O3 B499033 [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid CAS No. 1033600-04-2

[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid

Cat. No.: B499033
CAS No.: 1033600-04-2
M. Wt: 266.27g/mol
InChI Key: ZAWDHYRVWWFEOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid typically involves the reaction of 2-fluorobenzylamine with ethyl 2-oxoacetate, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and catalysis .

Mechanism of Action

The mechanism of action of [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

The uniqueness of [1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid lies in its fluorine atom, which can significantly alter its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial processes. Further studies are needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-4-2-1-3-9(10)8-16-6-5-15-13(19)11(16)7-12(17)18/h1-4,11H,5-8H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWDHYRVWWFEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199394
Record name 1-[(2-Fluorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033600-04-2
Record name 1-[(2-Fluorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033600-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Fluorophenyl)methyl]-3-oxo-2-piperazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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